Lapatinib-d4-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lapatinib-d4-1 is a deuterium-labeled derivative of Lapatinib, a small molecule tyrosine kinase inhibitor. Lapatinib is primarily used in the treatment of advanced or metastatic breast cancer that overexpresses the human epidermal growth factor receptor type 2 (HER2). The deuterium labeling in this compound is used for pharmacokinetic studies to understand the drug’s behavior in the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lapatinib-d4-1 involves several key steps:
Chlorination of Formamidine: Formamidine or its salt is chlorinated using N-chlorosuccinimide to obtain a chlorinated intermediate.
Substitution Reaction: The chlorinated intermediate reacts with another compound to form a key intermediate.
Final Reaction: The key intermediate is then reacted with thionyl chloride to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Use of Cost-effective Starting Materials: Cheap and easily available starting materials are used to reduce production costs.
Simplified Steps: The synthetic steps are simplified to increase efficiency and yield.
Mild Reaction Conditions: Mild reaction conditions are employed to ensure safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
Lapatinib-d4-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide and various halides.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Lapatinib-d4-1 is extensively used in scientific research, particularly in the following areas:
Pharmacokinetic Studies: The deuterium labeling helps in tracing the drug’s absorption, distribution, metabolism, and excretion in the body.
Cancer Research: It is used to study the efficacy and resistance mechanisms in HER2-positive breast cancer.
Drug Development: The compound is used in the development of new tyrosine kinase inhibitors and combination therapies.
Wirkmechanismus
Lapatinib-d4-1 exerts its effects by inhibiting the tyrosine kinase domains of both HER1 and HER2 receptors. It binds to the ATP-binding site of the receptor’s intracellular domain, preventing receptor autophosphorylation upon ligand binding. This inhibition blocks the downstream signaling pathways, leading to reduced tumor cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erlotinib: Another tyrosine kinase inhibitor targeting the epidermal growth factor receptor.
Gefitinib: Similar to Erlotinib, it targets the epidermal growth factor receptor.
Trastuzumab: A monoclonal antibody targeting HER2, used in combination with Lapatinib for enhanced efficacy.
Uniqueness
Lapatinib-d4-1 is unique due to its dual inhibition of both HER1 and HER2 receptors, making it effective in cases where other inhibitors may fail. The deuterium labeling also provides an advantage in pharmacokinetic studies, offering more precise data on the drug’s behavior in the body .
Eigenschaften
Molekularformel |
C29H26ClFN4O4S |
---|---|
Molekulargewicht |
585.1 g/mol |
IUPAC-Name |
N-[3-chloro-4-[(2,3,4,6-tetradeuterio-5-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i2D,3D,4D,13D |
InChI-Schlüssel |
BCFGMOOMADDAQU-XODZCWLCSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CNCCS(=O)(=O)C)Cl)[2H] |
Kanonische SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.